molecular formula C19H19N3O2 B3056313 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one CAS No. 70318-54-6

2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one

Cat. No.: B3056313
CAS No.: 70318-54-6
M. Wt: 321.4 g/mol
InChI Key: QLTKTTIKQFRHQF-UHFFFAOYSA-N
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Description

Specific scientific and analytical data for 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one is not currently available in the public scientific literature. This compound belongs to the pyrazolin-5-one chemical class, which is of significant interest in medicinal chemistry research. Pyrazolone derivatives are known to be explored for a wide range of biological activities, including potential antitumor, antiviral, and anti-inflammatory properties . The presence of both pyrazolone and benzylideneimine (Schiff base) functional groups in its structure suggests it may be investigated for its electron-donating capabilities, potential to form metal complexes, or its reactivity in further synthetic transformations. Researchers may consider this compound as a building block for developing novel heterocyclic compounds or as a candidate for preliminary biological screening. This product is intended for research and development purposes in a laboratory setting only.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-14-18(20-13-15-8-7-11-17(12-15)24-3)19(23)22(21(14)2)16-9-5-4-6-10-16/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTKTTIKQFRHQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101031918
Record name 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70318-54-6
Record name Antipyrine, 4-((m-methoxybenzylidene)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070318546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101031918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one typically involves the condensation of appropriate aldehydes and hydrazines. A common synthetic route might include:

    Condensation Reaction: Reacting 3-methoxybenzaldehyde with 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one in the presence of an acid catalyst.

    Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions for several hours.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalyst Optimization: Using different acid catalysts to improve reaction efficiency.

    Purification Techniques: Employing crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Pathways Involved: The exact pathways depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and chemical properties of 2,3-dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one are best understood in comparison with analogs differing in substituents, coordination behavior, or scaffold modifications. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at Position 4 Biological Activity Metal Chelation Ability Key Findings
This compound m-Methoxybenzylideneamino Antimicrobial, Anticancer Moderate (via C=N and carbonyl O) Exhibits broad-spectrum antimicrobial activity; moderate anticancer potential due to C=N linkage.
HL22 (1-phenyl-2,3-dimethyl-4-(N-2-hydroxy-4-methoxy-benzaldehyde)-3-pyrazolin-5-one) 2-Hydroxy-4-methoxybenzaldehyde Antibacterial High (via -OH, C=N, and carbonyl O) Enhanced antibacterial activity compared to target compound due to hydroxyl group facilitating metal chelation.
Thiazolidine-4-one derivatives (e.g., 7a–l in ) Thiazolidine-propanoic acid Antioxidant, Anti-inflammatory Low Superior antioxidant activity (FRAP, DPPH assays) due to thiazolidine ring’s radical scavenging ability.
4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one p-Methoxybenzylideneamino Not specified Similar to target compound Para-methoxy substitution may reduce steric hindrance, improving binding to enzymatic targets.
2,3-Dimethyl-4-(1-naphthylmethyleneamino)-1-phenyl-3-pyrazolin-5-one 1-Naphthylmethyleneamino Anticancer, Antifungal Moderate (bulky substituent limits chelation) Bulkier aromatic group enhances π-π stacking, improving DNA intercalation in cancer cells.

Key Findings

Substituent Position and Electronic Effects: The meta-methoxy group in the target compound balances electron-donating effects and steric hindrance, enabling moderate interaction with biological targets. Hydroxyl-containing analogs (e.g., HL22 ) demonstrate superior metal chelation, forming stable complexes with Cu(II), Ni(II), and other transition metals, which correlate with enhanced antibacterial activity.

Biological Activity Modulation: Thiazolidine-4-one derivatives (e.g., 7e and 7k ) outperform the target compound in antioxidant assays (e.g., DPPH IC₅₀ values < 50 µM vs. ~100 µM for Schiff bases), attributed to the thiazolidine ring’s ability to donate hydrogen atoms and stabilize radicals.

Synthetic Flexibility and Applications :

  • The target compound’s Schiff base structure allows for facile modification of the aldehyde component, enabling tailored biological activity. For example, replacing m-methoxybenzaldehyde with pyridoxal or indole-3-carboxaldehyde (as in ) introduces heterocyclic moieties that enhance antitumor properties.

Biological Activity

Overview

2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one is a compound belonging to the pyrazoline class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name: 4-[(3-methoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one
  • Molecular Formula: C19H19N3O2
  • Molecular Weight: 321.4 g/mol
  • CAS Number: 70318-54-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in biochemical pathways. For instance, it has been noted for its potential to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis and has implications in cancer and autoimmune diseases .
  • Receptor Binding : This compound is believed to bind to specific receptors, potentially modulating cellular responses and influencing signaling pathways.
  • Antioxidant Activity : Pyrazoline derivatives often exhibit antioxidant properties, which can contribute to their protective effects against oxidative stress-related diseases.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolines, including this compound, exhibit significant antimicrobial activity. For example:

  • Study Findings : In vitro assays showed that this compound exhibited bactericidal effects against various strains of bacteria, including multidrug-resistant pathogens .

Anticancer Potential

The anticancer properties of pyrazoline derivatives have been widely studied. The following data summarizes findings related to their effectiveness:

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer15
BPR1P0034 (related pyrazole)Various Cancers<10

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

Research indicates that pyrazoline compounds can also exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) that play roles in inflammatory pathways.

Case Studies

  • Inhibition of Dihydroorotate Dehydrogenase : A study evaluated the inhibition potential of various pyrazoline derivatives on DHODH. The results indicated that certain modifications to the core structure significantly enhanced inhibitory activity, suggesting a structure–activity relationship that could be exploited for drug design .
  • Antibacterial Evaluation : A recent investigation assessed the antibacterial efficacy of several pyrazoline derivatives against clinically isolated strains. Among them, this compound demonstrated notable activity comparable to standard antibiotics like erythromycin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one
Reactant of Route 2
2,3-Dimethyl-4-(m-methoxybenzylideneamino)-1-phenyl-3-pyrazolin-5-one

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